molecular formula C11H12N2O4S B2805361 5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione CAS No. 1052560-75-4

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2805361
CAS No.: 1052560-75-4
M. Wt: 268.29
InChI Key: MRCYMBAGHCOXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methylimidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-methanesulfonylphenyl derivatives with imidazolidine-2,4-dione under specific conditions. One common method includes the use of hydrogen peroxide and acetic acid as reagents, with the reaction being carried out under microwave activation at 55°C for 1.5 hours . This method ensures high selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)-5-methylimidazolidine-2,4-dione: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    5-(4-Methanesulfonylphenyl)-5-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the methanesulfonyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective inhibition of enzymes and stable chemical intermediates .

Properties

IUPAC Name

5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-11(9(14)12-10(15)13-11)7-3-5-8(6-4-7)18(2,16)17/h3-6H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCYMBAGHCOXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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